![molecular formula C18H18O2 B14653350 {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone CAS No. 42403-62-3](/img/structure/B14653350.png)
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone is an organic compound characterized by its unique structure, which includes a phenyl group and a 3-methylbut-2-en-1-yl ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone typically involves the etherification of 3,4-bis((3-methylbut-2-en-1-yl)oxy)phenyl)methanol with 3,3-dimethylallyl bromide and sodium hydride in dimethylformamide at room temperature . The structure of the resulting compound is confirmed using techniques such as NMR, mass spectrometry, and IR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 6-(4-{2,3-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]}-5-hydroxy-2-(3-methylbut-2-en-1-yl)phenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone is unique due to its specific structural features, such as the 3-methylbut-2-en-1-yl ether linkage and the phenyl group. These features may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
42403-62-3 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
[4-(3-methylbut-2-enoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-14(2)12-13-20-17-10-8-16(9-11-17)18(19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Clave InChI |
BMVDAKLBIXDYDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


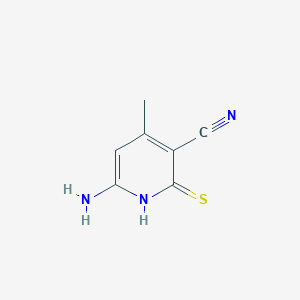
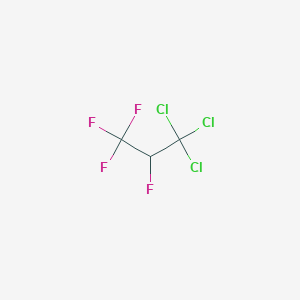
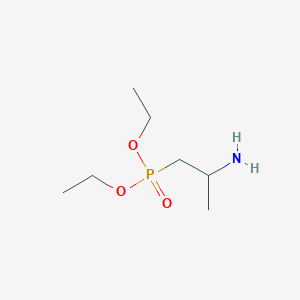
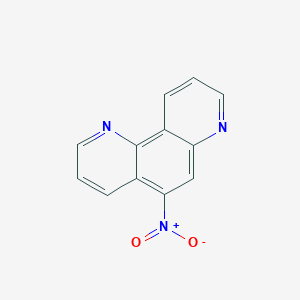
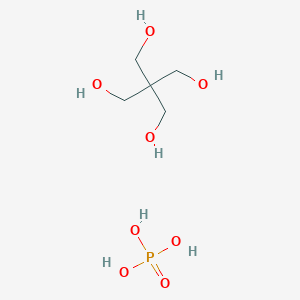

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

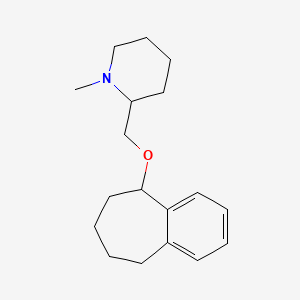
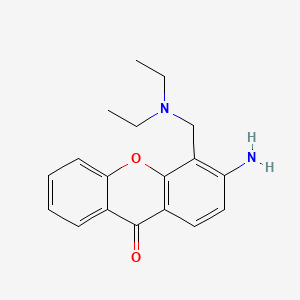
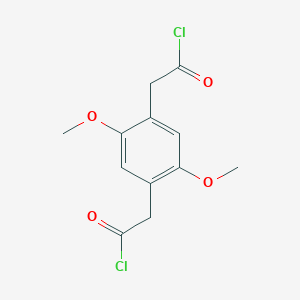
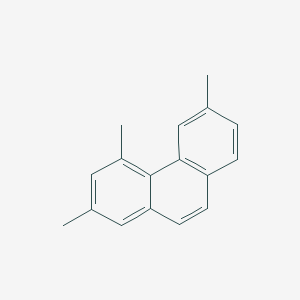
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
